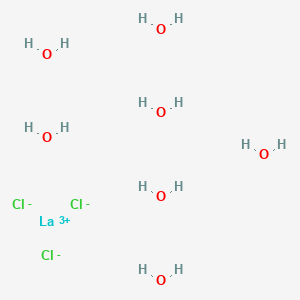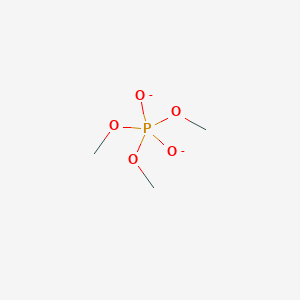
Chloromethylphosphonothioic dichloride
Vue d'ensemble
Description
Méthodes De Préparation
Chloromethylphosphonothioic dichloride can be synthesized through the reaction of chloromethylphosphonic dichloride with tetraphosphorus decasulfide or thiophosphoryl chloride . The reaction with tetraphosphorus decasulfide involves heating the mixture under reflux with stirring at temperatures between 180–190°C for six hours. The product is then distilled under reduced pressure to obtain a yield of 66–72% . This method is preferred over the thiophosphoryl chloride procedure as it does not require working under pressure .
Analyse Des Réactions Chimiques
Chloromethylphosphonothioic dichloride undergoes various chemical reactions, including:
Desulfurization: This reaction involves trivalent phosphorus compounds such as phenylphosphonous dichloride, leading to the formation of chloromethylphosphonous dichloride.
Substitution Reactions: The compound can participate in substitution reactions where the chlorine atoms are replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include trivalent phosphorus compounds and other nucleophiles. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chloromethylphosphonothioic dichloride is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other organophosphorus compounds.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of chloromethylphosphonothioic dichloride involves its reactivity with nucleophiles, leading to substitution reactions. The molecular targets and pathways involved are primarily related to its ability to form covalent bonds with other molecules, facilitating the synthesis of various derivatives .
Comparaison Avec Des Composés Similaires
Chloromethylphosphonothioic dichloride can be compared with other similar compounds such as:
- Methylphosphonothioic dichloride
- Trithis compound
- Ethylphosphonothioic dichloride
- Propylphosphonothioic dichloride
- Cyclohexylphosphonothioic dichloride
- Phenylphosphonothioic dichloride
- p-Chlorophenylphosphonothioic dichloride
These compounds share similar reactivity patterns but differ in their substituents, which can influence their physical properties and specific applications. This compound is unique due to its chloromethyl group, which imparts distinct reactivity and utility in synthesis .
Propriétés
IUPAC Name |
dichloro-(chloromethyl)-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl3PS/c2-1-5(3,4)6/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHKZXIMFUYRDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(P(=S)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342710 | |
| Record name | Chloromethylphosphonothioic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1983-27-3 | |
| Record name | P-(Chloromethyl)phosphonothioic dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1983-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloromethylphosphonothioic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(Trifluoromethyl)phenyl]phosphonic acid](/img/structure/B155554.png)










